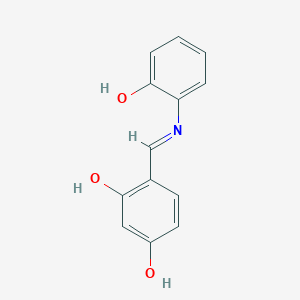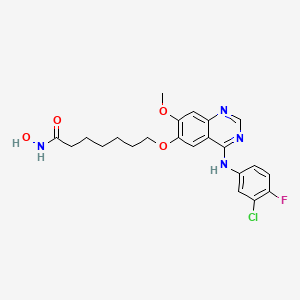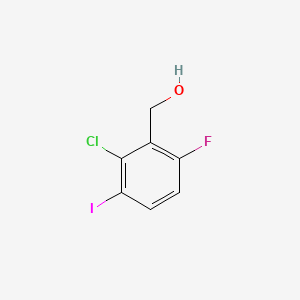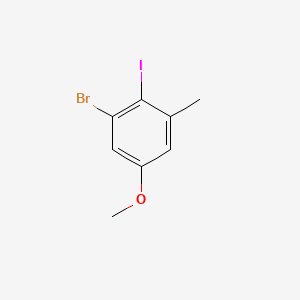![molecular formula C20H30NO4+ B14759395 3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Ipratropium Bromide: is a quaternary ammonium compound that is chemically related to atropine. It is an anticholinergic agent used primarily as a bronchodilator to treat chronic obstructive pulmonary disease (COPD) and asthma . The compound is known for its ability to relax smooth muscles in the airways, making it easier to breathe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Ipratropium Bromide involves the esterification of tropic acid with 8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octan-3-ol. The reaction typically requires an acid catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 3-Hydroxy Ipratropium Bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Ipratropium Bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Hydroxy Ipratropium Bromide is used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) for the quantification of related compounds .
Biology: In biological research, the compound is used to study the effects of anticholinergic agents on smooth muscle tissues and their role in respiratory diseases .
Medicine: Medically, 3-Hydroxy Ipratropium Bromide is used in inhalers and nebulizers to treat COPD and asthma. It helps to open up the airways and make breathing easier for patients .
Industry: In the pharmaceutical industry, the compound is used in the formulation of various inhalation products. It is also studied for its potential use in new drug delivery systems .
Wirkmechanismus
3-Hydroxy Ipratropium Bromide works by inhibiting the action of acetylcholine on muscarinic receptors in the airways. This inhibition leads to the relaxation of smooth muscles, thereby reducing bronchospasm and facilitating easier breathing . The compound primarily targets the M3 muscarinic receptors, which are responsible for bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
Tiotropium Bromide: Another anticholinergic agent used for COPD and asthma.
Atropine: A naturally occurring anticholinergic agent with broader applications.
Glycopyrronium Bromide: Used for similar indications but with a different pharmacokinetic profile.
Uniqueness: 3-Hydroxy Ipratropium Bromide is unique due to its specific action on the M3 muscarinic receptors and its relatively short duration of action compared to other anticholinergic agents like Tiotropium Bromide . This makes it suitable for acute management of bronchospasm.
Eigenschaften
Molekularformel |
C20H30NO4+ |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H29NO4/c1-13(2)21(3)15-7-8-16(21)11-18(10-15)25-20(24)19(12-22)14-5-4-6-17(23)9-14/h4-6,9,13,15-16,18-19,22H,7-8,10-12H2,1-3H3/p+1 |
InChI-Schlüssel |
BZCMLRNSMNOWKA-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC(=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



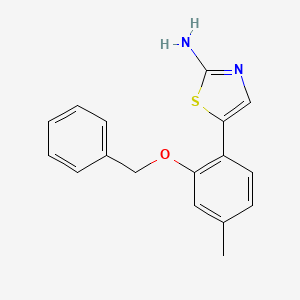
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
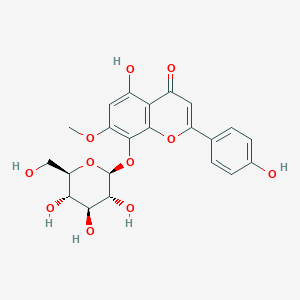
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)

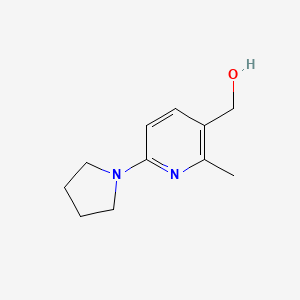

![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)
